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Compound of Interest

Compound Name: 2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B361433

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research domains,
necessitates a thorough understanding of its Absorption, Distribution, Metabolism, Excretion,
and Toxicity (ADMET) profile for any potential therapeutic application. In the absence of
extensive experimental data, in silico predictive models offer a valuable preliminary
assessment to guide further investigation and development. This technical guide provides a
comprehensive overview of the predicted ADMET properties of 2-Methoxy-4-(2-
nitrovinyl)phenol, utilizing well-established computational tools. The data presented herein is
intended to serve as a foundational resource for researchers and drug development
professionals, facilitating informed decision-making in the early stages of the drug discovery
pipeline.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical properties of a compound are critical determinants of its
pharmacokinetic behavior. The predicted properties for 2-Methoxy-4-(2-nitrovinyl)phenol,
along with its adherence to established drug-likeness rules, are summarized below. These

predictions were generated using the SwissADME web tool.
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Property Predicted Value Interpretation
Molecular Formula C9HINO4 -
Molecular Weight 195.17 g/mol Fulfills Lipinski's rule (<500)
Optimal lipophilicity for oral
LogP (Consensus) 1.85 ]
absorption
N Favorable for dissolution in the
Water Solubility Soluble
Gl tract
Topological Polar Surface Area Good potential for cell
85.06 Az -
(TPSA) membrane permeability
Indicates moderate
Number of Rotatable Bonds 4

conformational flexibility

Drug-Likeness Rules

High likelihood of being an

Lipinski's Rule Yes (0 violations) )
orally active drug
] S Conforms to properties
Ghose Filter Yes (0 violations) ]
common in known drugs
Good oral bioavailability
Veber's Rule Yes )
predicted
Good intestinal absorption
Egan's Rule Yes

predicted

Muegge's Rule

Yes (0 violations)

Conforms to pharmacophore

features of known drugs

Predicted Pharmacokinetic Properties

The journey of a drug through the body is a complex process. The following tables outline the

predicted absorption, distribution, metabolism, and excretion properties of 2-Methoxy-4-(2-

nitrovinyl)phenol, based on predictions from SwissADME and pkCSM.

Absorption
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Parameter

Predicted Value

Interpretation

Gastrointestinal (Gl)

Readily absorbed from the

. High o
Absorption gastrointestinal tract
Blood-Brain Barrier (BBB) N Unlikely to cross the blood-
o]
Permeant brain barrier
P-glycoprotein (P-gp) N Not likely to be actively
o]

Substrate

effluxed from cells

Distribution

Parameter

Predicted Value

Interpretation

Volume of Distribution (VDss)

-0.369 log(L/kg)

Tends to be confined to the

bloodstream

Fraction Unbound

0.433

Moderate binding to plasma

proteins expected

Metabolism
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Cytochrome P450 (CYP)

Prediction Interpretation
Isoform
Unlikely to interfere with the
CYP1A2 Inhibitor No metabolism of CYP1A2
substrates
Potential for drug-drug
CYP2C19 Inhibitor Yes interactions with CYP2C19
substrates
Potential for drug-drug
CYP2C9 Inhibitor Yes interactions with CYP2C9
substrates
Unlikely to interfere with the
CYP2D6 Inhibitor No metabolism of CYP2D6
substrates
Unlikely to interfere with the
CYP3A4 Inhibitor No metabolism of CYP3A4
substrates
Excretion
Parameter Predicted Value Interpretation
) Moderate rate of elimination
Total Clearance 0.511 log(ml/min/kg) _ .
from the body is predicted
Not likely to be actively
Renal OCT2 Substrate No

secreted by renal transporters

Predicted Toxicological Profile

Early assessment of potential toxicity is paramount in drug development. The predicted toxicity
profile for 2-Methoxy-4-(2-nitrovinyl)phenol, generated using the ProTox-1l web server, is
detailed below.
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Predicted LD50

Toxicity Endpoint Prediction Confidence Score
(mglkg)
o Class 4 (Harmful if
Oral Toxicity 500 0.65
swallowed)
Hepatotoxicity Inactive - 0.72
Carcinogenicity Inactive - 0.58
Mutagenicity Active - 0.69
Immunotoxicity Inactive - 0.81

Methodologies for in Silico ADMET Prediction

The predicted data presented in this guide were generated using publicly accessible and well-
validated in silico tools. A brief description of the methodologies employed by each tool is
provided below.

SwissADME: This web-based platform utilizes a combination of predictive models based on
quantitative structure-activity relationships (QSAR), machine learning algorithms, and
knowledge-based approaches. For physicochemical properties, it employs established
algorithms and consensus predictions from multiple models. Pharmacokinetic predictions are
based on models trained on large datasets of experimentally determined ADME properties.
Drug-likeness is assessed by comparing the compound's properties against the established
rules of Lipinski, Ghose, Veber, Egan, and Muegge.

pkCSM: This tool uses a graph-based signature approach to predict a wide range of
pharmacokinetic and toxicity properties. The chemical structure is represented as a graph, and
molecular descriptors are calculated based on this representation. These descriptors are then
used as input for machine learning models (support vector machines and gradient boosting)
that have been trained on curated datasets of experimental ADMET data.

ProTox-II: This web server focuses on the prediction of various toxicity endpoints. It integrates
several computational methods, including the analysis of toxic fragments, similarity to known
toxic compounds, and machine learning models. The prediction of oral toxicity is based on a 2D
fragment-based method and similarity to compounds with known LD50 values. Other toxicity
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endpoints like hepatotoxicity, carcinogenicity, and mutagenicity are predicted using
classification models built on large datasets of toxicological data.

ADMET Assessment Workflow

The following diagram illustrates the logical workflow for the in silico ADMET assessment of a
drug candidate like 2-Methoxy-4-(2-nitrovinyl)phenol.

In Silico Prediction

:

»| Excretion

Input Output & Assessment
Yy Vv
2'MethOxy'?éﬁ]ﬂlérg;"nyl)phenm »| Metabolism ADMET Profile Risk-Benefit Assessment Go/No-Go Decision
- Distribution
> Absorption

Click to download full resolution via product page

Caption: In silico ADMET assessment workflow.

Conclusion
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The in silico analysis of 2-Methoxy-4-(2-nitrovinyl)phenol suggests a promising ADMET
profile for an orally administered drug candidate. It is predicted to have good oral absorption
and moderate clearance. However, potential concerns regarding its inhibition of CYP2C9 and
CYP2C19, as well as a positive prediction for mutagenicity, warrant further experimental
investigation. The data and methodologies presented in this technical guide provide a solid
foundation for researchers to design and prioritize future preclinical studies, ultimately
contributing to a more efficient and informed drug development process. It is imperative to
emphasize that these in silico predictions are not a substitute for experimental validation but
rather a valuable tool to guide and streamline the research and development trajectory.

 To cite this document: BenchChem. [Predicted ADMET Profile of 2-Methoxy-4-(2-
nitrovinyl)phenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b361433#predicted-admet-properties-of-2-methoxy-4-
2-nitrovinyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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